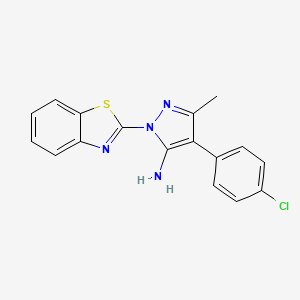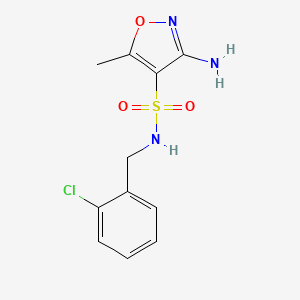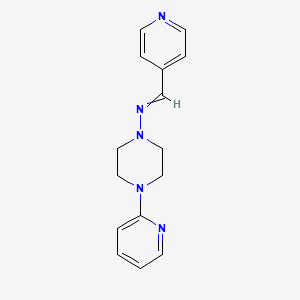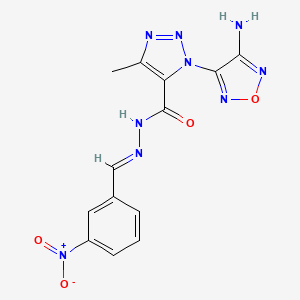![molecular formula C20H27FN2O3 B5580568 8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H27FN2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.20057089 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to the specified chemical, were explored to screen for potential antihypertensive agents. These compounds, particularly those substituted with specific groups at the 8 position, demonstrated varying degrees of activity in controlling blood pressure, indicating their potential use in developing antihypertensive drugs (Caroon et al., 1981).
Analytical Applications
The compound's structure, or similar derivatives, has been utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids after derivatization with fluorescent labeling reagents. This application underscores the compound's role in enhancing analytical methodologies for biochemical analysis (Watanabe & Imai, 1981).
Conformational Studies
Conformational studies of compounds structurally related to 8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one have provided insights into the impact of molecular structure on pharmacological activity. Such research helps in understanding how different conformations can affect the efficacy and interaction of potential pharmacological compounds (Azibi et al., 1983).
Antifungal and Antimicrobial Research
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, bearing structural resemblance, were synthesized and evaluated for their inhibitory activities against chitin synthase and their antifungal and antimicrobial properties. These studies highlight the potential of such compounds in developing new antifungal agents with specific mechanisms of action, such as chitin synthase inhibition, which is a critical component of fungal cell walls (Li et al., 2019).
Anticonvulsant Activity Research
Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which share a core structural motif with the specified compound, has shown promising anticonvulsant activities. These studies contribute to the understanding of how structural modifications can influence the efficacy of compounds in mitigating convulsive episodes, paving the way for the development of novel anticonvulsant medications (Obniska et al., 2006).
Properties
IUPAC Name |
8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3/c1-15-12-16(21)4-5-17(15)19(25)22-9-6-20(7-10-22)13-18(24)23(14-20)8-3-11-26-2/h4-5,12H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIVZZECCVTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5580490.png)


![9-(6-methyl-2-phenylpyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5580503.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5580516.png)
![9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580518.png)
![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5580527.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5580538.png)

![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide](/img/structure/B5580554.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5580557.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
